molecular formula C14H22O2 B097067 exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate CAS No. 16868-12-5

exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate

Cat. No. B097067
CAS RN: 16868-12-5
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate” is a monoterpenoid . Its molecular formula is C14H22O2 . It is also known by other names such as Isobornyl methacrylate, Methacrylic acid, isobornyl ester, and 2-Methyl-2-propenoic acid exo-1,7,7-trimethylbicyclo [2.2.1]hept-2-yl ester .


Molecular Structure Analysis

The molecular structure of “exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C13H20O2/c1-5-11 (14)15-10-8-9-6-7-13 (10,4)12 (9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular formula of “exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate” is C14H22O2 . The average mass is 208.301 and the mono-isotopic mass is 208.14633 .

Scientific Research Applications

Chemical Reactions and Cation Studies

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate is involved in various chemical reactions. A study by Coxon and Steel (1979) reported the reactions of similar compounds in strong acid, leading to the formation of cations through an elimination-addition mechanism, and at higher temperatures, a collapse to monocyclic allylic cations (Coxon & Steel, 1979).

Synthesis and Potential Medical Applications

A research study by Aboul-Enein et al. (2006) explored the synthesis of derivatives, demonstrating significant anticonvulsant protection and anti-inflammatory potential without signs of ulcerogenicity, indicating a potential application in medical treatments (Aboul-Enein et al., 2006).

Dehydration Reactions

Bondar' et al. (2001) described the synthesis of compounds where exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate reacts with nitrile oxides. This leads to dehydration and formation of bicyclic compounds, demonstrating its role in chemical synthesis and transformations (Bondar' et al., 2001).

Synthesis of Organotin Reagents

In the context of organotin chemistry, Helliwell, Thomas, and Townsend (2002) utilized derivatives for the synthesis of organotin reagents, highlighting its role in the preparation of complex organometallic compounds (Helliwell et al., 2002).

Tandem Molecular Rearrangement

Chukicheva, Spirikhin, and Kuchin (2008) studied the alkylation of phenol with camphene, leading to tandem molecular rearrangement and formation of substituted phenols. This illustrates its utility in creating complex molecular structures (Chukicheva et al., 2008).

Monomer Synthesis for Polymeric Materials

Mamedov and Qedirli (2015) synthesized carboxyl bicyclic methacrylates, including derivatives of exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate, for use in optical lenses and polymeric materials, indicating its relevance in material science (Mamedov & Qedirli, 2015).

Safety And Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is harmful to aquatic life with long-lasting effects, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860016
Record name 2-Bornyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobornyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

112-117 °C at 0.33 kPa
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.980 @ 25 °C
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Record name Isobornyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isobornyl methacrylate

CAS RN

7534-94-3, 16868-12-5
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bornyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Reactant of Route 2
Reactant of Route 2
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Reactant of Route 3
Reactant of Route 3
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Reactant of Route 4
Reactant of Route 4
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Reactant of Route 5
Reactant of Route 5
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate
Reactant of Route 6
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate

Citations

For This Compound
5
Citations
AM Api, D Belsito, S Bhatia… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,*, D. Belsito b, S. Bhatia a, M. Bruze c, P. Calow d, ML Dagli e, W. Dekant f, AD Fryer g, L. Kromidas a, S. La Cava a, A. Lapczynski a, DC Liebler h, D. O'brien a, R. Parakhia a, …
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2017 - Elsevier
This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin …
Number of citations: 2 www.sciencedirect.com
J Bachmann, S Schmölzer, MA Ruderer… - SPE …, 2022 - Wiley Online Library
Photopolymers for 3D printing belong to the largest material group used in additive manufacturing. One suitable characterization method is the photo‐differential scanning calorimetry (…
J Bakker, Y Bruinen de Bruin, E Hogendoorn, M Kooi… - 2015 - rivm.openrepository.com
Despite existing legislation to prevent or manage the risks of chemical substances, chemical risks continue to emerge on the short or long term. On the one hand, these risks can be the …
Number of citations: 2 rivm.openrepository.com
W AN - Aquatic - weicon.com.sg
Не съдържа допълнителни съставки, които, доколкото е известно на доставчика и при прилаганите концентрации, да са класифицирани като опасни за здравето или …
Number of citations: 11 www.weicon.com.sg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.